

# Fludioxonil-induced glycerol accumulation fungi

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## Compound Focus: Fludioxonil

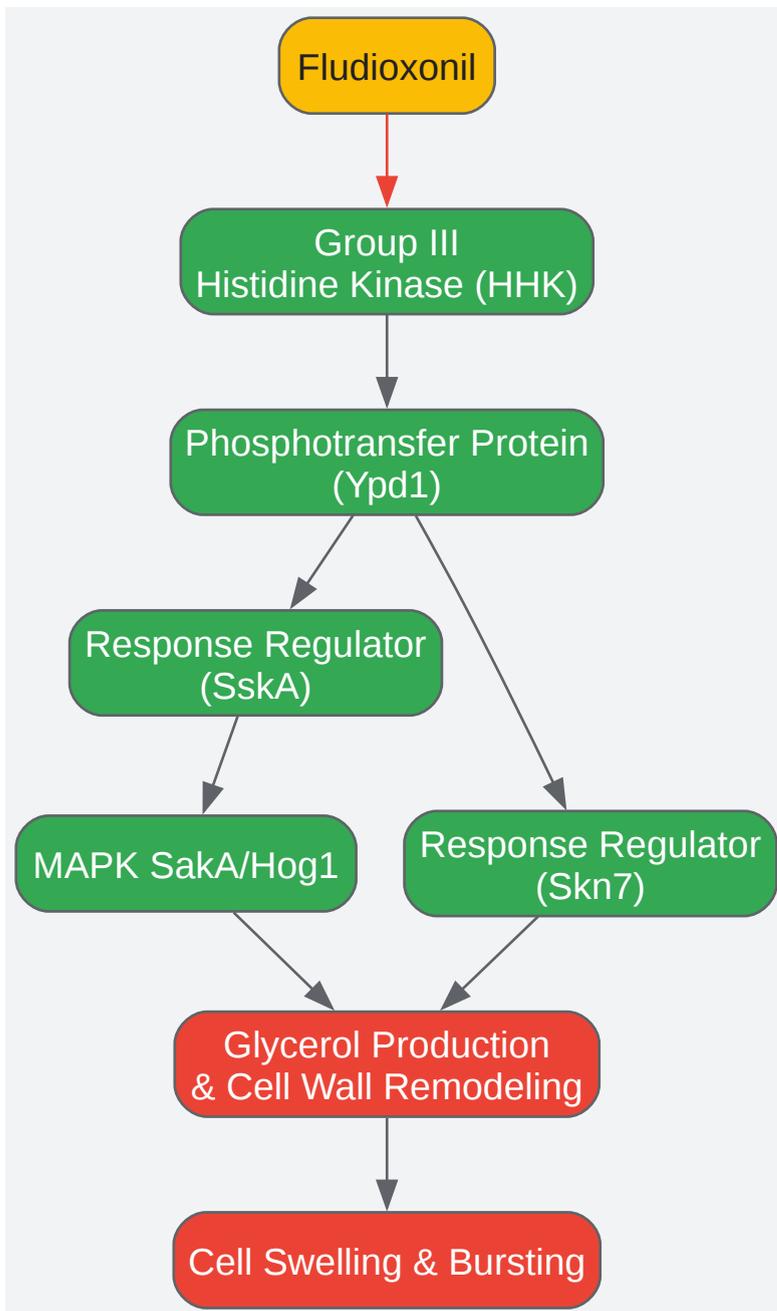
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## The Core Mechanism of Action

The fungicidal action of **fludioxonil** is initiated by its interaction with the group III hybrid histidine kinase (HHK), a key osmosensor in fungi [1] [2]. Under normal conditions, this kinase helps the fungus adapt to osmotic stress. However, **fludioxonil** binding triggers a permanent, non-physiological activation of the entire HOG pathway [3] [4]. This results in the uncontrolled stimulation of glycerol biosynthesis and a massive influx of water, causing hyphal swelling and eventual cell rupture [3] [2]. The following diagram illustrates this signaling cascade:



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Research in *Aspergillus fumigatus* indicates that the lethal effect requires two synergistic processes: the high internal osmotic pressure from glycerol accumulation, and a Skn7-dependent remodeling that weakens the cell wall, reducing its rigidity and making it susceptible to bursting under pressure [2].

## Key Experimental Protocols and Data

Investigating **fludioxonil**'s effects involves specific protocols to measure glycerol accumulation, fungicide sensitivity, and resistance mutations.

## Experimental Methods for Key Assays

Assay Objective	Detailed Protocol Description	Key Measurements & Outcomes
<b>Glycerol Quantification</b>	Fungal strains are cultured in liquid medium with sub-lethal fludioxonil doses or osmolytes (e.g., 1.2 M sorbitol). Internal glycerol concentration is measured using enzymatic assay kits that convert glycerol to a colored product, with absorbance measured spectrophotometrically [2].	Internal glycerol concentration (e.g., mM per gram of biomass); comparison of levels between wild-type and mutant strains under treatment [2].
<b>Sensitivity Testing (EC<sub>50</sub>)</b>	Fungal mycelia or spores are placed on solid growth medium (e.g., Potato Dextrose Agar) containing a gradient of fludioxonil concentrations. After incubation, radial growth is measured and compared to untreated controls [5].	Effective concentration that inhibits 50% of growth (EC <sub>50</sub> ). Sensitive (FludS) isolates have EC <sub>50</sub> values as low as <b>0.03–0.04 µg/mL</b> , while resistant (FludR) isolates can have EC <sub>50</sub> values > <b>1000 µg/mL</b> [5].
<b>Whole-Genome Sequencing for Resistance</b>	Genomic DNA is extracted from fludioxonil-resistant mutants and their wild-type parent. Sequencing is followed by alignment to a reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) [3].	Identification of missense mutations in the HHK gene (e.g., <b>OS1</b> homolog) and other genes in the HOG pathway (e.g., <b>OS2, OS4, OS5</b> ) [3] [5].

## Physiological Characterization of Resistant Mutants

Laboratory-generated and field-derived **fludioxonil**-resistant mutants often share common physiological traits, summarized below:

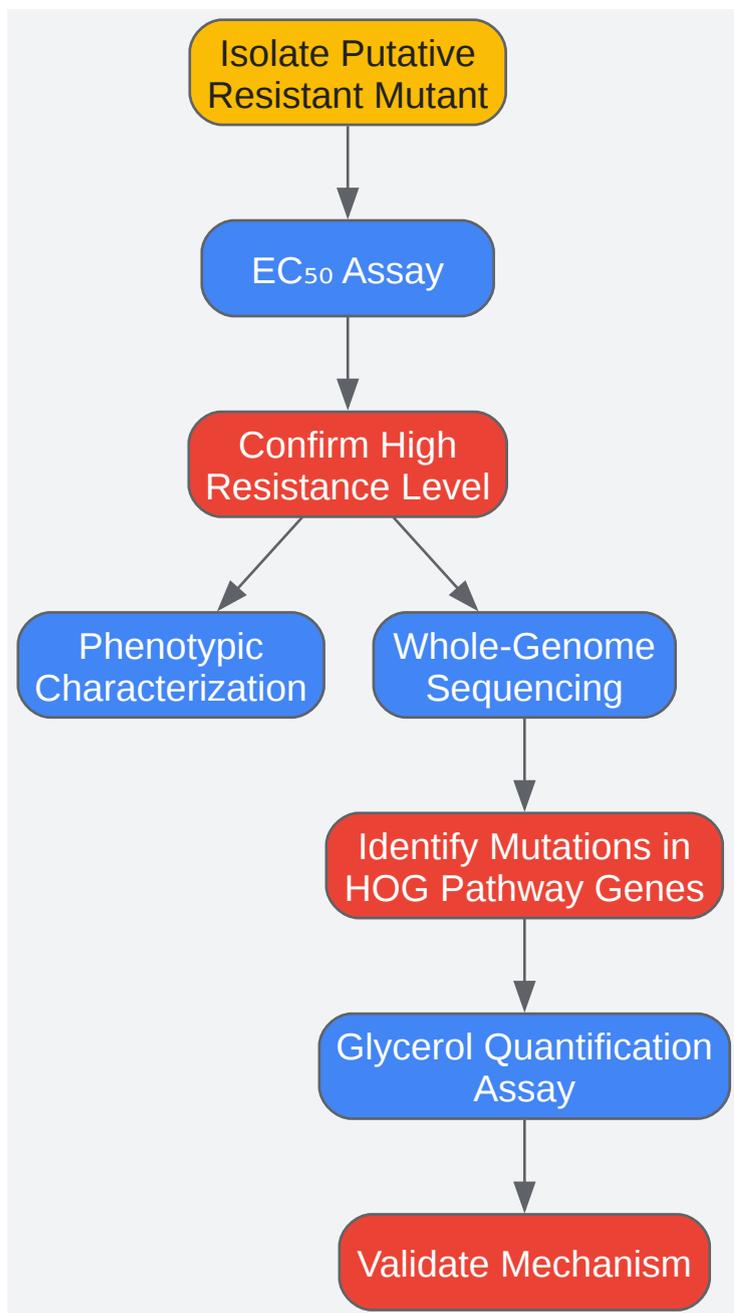
Characteristic	Typical Observation in Fludioxonil-Resistant Mutants	Reference
Growth Rate	<b>Significantly reduced</b> radial mycelial growth on standard culture media.	[3]
Pathogenicity (Virulence)	<b>Markedly attenuated.</b> For example, lesion lengths on host plants can be reduced to less than 10% of those caused by the wild-type strain.	[3]
Osmotic Stress Sensitivity	<b>Hypersensitive.</b> Fail to grow on media supplemented with osmolytes like KCl, NaCl, sorbitol, or mannitol.	[3]
HOG Pathway Phosphorylation	Exhibit a <b>decreased level of Hog1 phosphorylation</b> in response to fludioxonil.	[5]

## Molecular Basis of Resistance

Resistance to **fludioxonil** is primarily linked to mutations in genes encoding key components of the HOG pathway, which prevent its harmful hyperactivation.

- **Primary Target - Group III HHK (OS1):** Most resistant mutants carry point mutations in the HHK gene. These often occur in the **HAMP domain**, which is critical for signal perception, and render the kinase unable to be activated by the fungicide [3] [5]. A study on *Magnaporthe oryzae* demonstrated that a single amino acid change (H736A) in the histidine kinase domain was sufficient to confer high resistance, showing this histidine residue is essential for **fludioxonil** action [1].
- **Downstream Pathway Mutations:** While less common, resistance can also arise from mutations in other HOG pathway genes. Documented examples in *Fusarium graminearum* field isolates include mutations in **FgOs2** (the downstream MAPK) and **FgOs4** (a MAPK kinase) [5].

The flowchart below shows the workflow for characterizing **fludioxonil**-resistant fungal isolates, integrating the molecular and phenotypic assays:



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